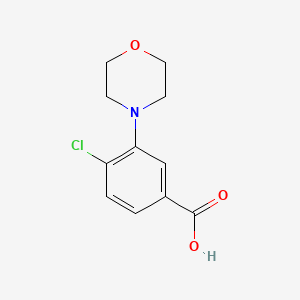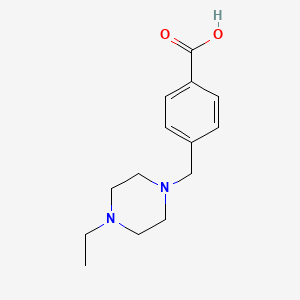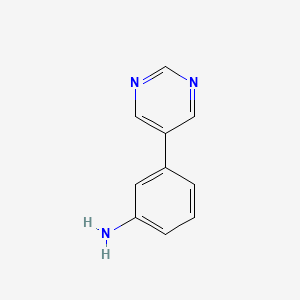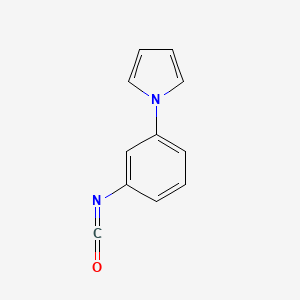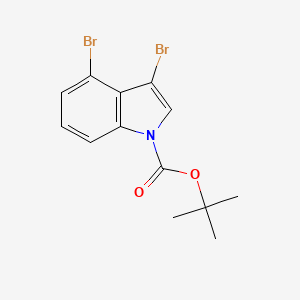
1-Boc-3,4-Dibromoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3,4-Dibromoindole is a chemical compound that is part of the indole family, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The term "Boc" refers to the t-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The dibromo designation indicates the presence of two bromine atoms at the 3 and 4 positions of the indole ring.
Synthesis Analysis
The synthesis of related bromoindole compounds has been explored in various studies. For instance, a palladium-catalyzed regioselective hydrodebromination of dibromoindoles has been developed to selectively prepare 4-bromoindoles, which are valuable intermediates in the synthesis of complex molecules such as the antihypertensive agent indolodioxane U86192A . This method showcases the potential for selective bromination and debromination in the synthesis of substituted indoles.
Molecular Structure Analysis
Indoles, including those substituted with bromine atoms, have a molecular structure that is characterized by a fused benzene and pyrrole ring. The presence of bromine atoms can significantly influence the electronic properties of the molecule and its reactivity in subsequent chemical reactions. The molecular structure of indoles is crucial for their biological activity and their utility in pharmaceutical applications.
Chemical Reactions Analysis
Bromoindoles can undergo various chemical reactions, leveraging the bromine atoms as reactive sites for further functionalization. For example, the N-Heterocyclic carbene-catalyzed [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyloxindoles can efficiently assemble spirocarbocyclic oxindoles, which are important in molecular biology and pharmacy due to their complex structure and potential biological activity . This demonstrates the versatility of bromoindoles in constructing more complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-3,4-Dibromoindole would be influenced by the presence of the Boc protective group and the dibromo substitution. The Boc group increases the steric bulk and provides protection for the nitrogen atom in the indole ring, which can be useful in various synthetic applications. The dibromo substitution adds to the molecular weight and affects the compound's reactivity, potentially making it more susceptible to nucleophilic substitution reactions due to the presence of the electron-withdrawing bromine atoms.
While the provided papers do not directly discuss 1-Boc-3,4-Dibromoindole, they offer insights into the synthesis, molecular structure, chemical reactions, and properties of related bromoindole compounds, which can be extrapolated to understand the characteristics of 1-Boc-3,4-Dibromoindole .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Biotechnological Production of Indoles
- Scientific Field : Systems Microbiology and Biomanufacturing
- Application Summary : Indole is a signalling molecule produced both by bacteria and plants. In this review, its signalling role between microbes and in particular in the human gut is discussed . Besides the natural roles, indole also has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This review discusses recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
- Results or Outcomes : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
Chemoselective BOC Protection of Amines
- Scientific Field : Organic Chemistry
- Application Summary : BOC protection of amines is a significant process in organic synthesis. It is used in the synthesis of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application : This process involves the use of BOC anhydride and has been studied over various catalytic and solvent systems . The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Synthesis of Selected Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Efficient Copper-Catalyzed Cross-Coupling
- Scientific Field : Organic Chemistry
- Application Summary : Copper-catalyzed cross-coupling is a significant process in organic synthesis. It is used in the synthesis of a variety of compounds .
- Methods of Application : This process involves the use of copper catalysts and has been studied over various systems . The protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes : The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Synthesis of Alkaloids
- Scientific Field : Organic Chemistry
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 3,4-dibromoindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKVBYGNVGDARB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444890 |
Source


|
| Record name | 1-Boc-3,4-Dibromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3,4-Dibromoindole | |
CAS RN |
219943-38-1 |
Source


|
| Record name | 1-Boc-3,4-Dibromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)
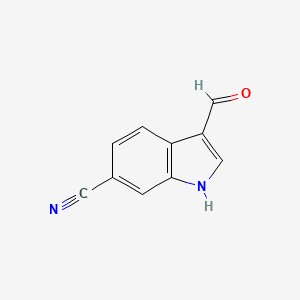
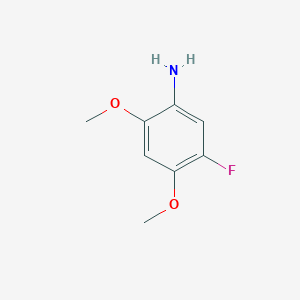
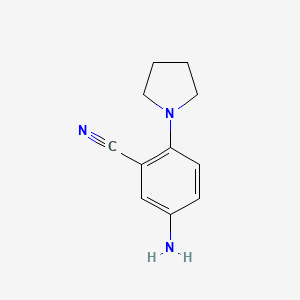
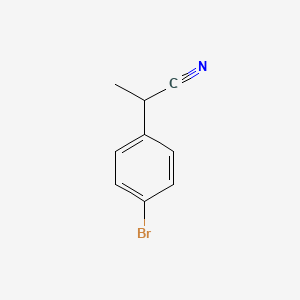
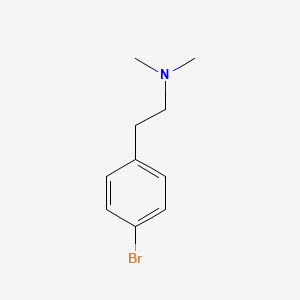
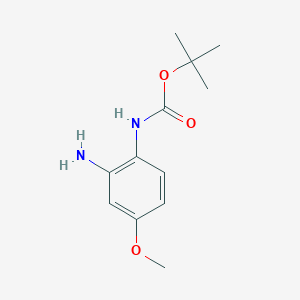
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)
